molecular formula C18H16BrClN4OS2 B2828143 N-(1,3-benzothiazol-2-yl)-5-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride CAS No. 1215316-54-3

N-(1,3-benzothiazol-2-yl)-5-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride

Cat. No.: B2828143
CAS No.: 1215316-54-3
M. Wt: 483.83
InChI Key: BTAKGTVVXRSCBD-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride ( 1215316-54-3) is a high-purity synthetic organic compound for research applications. This complex molecule features a molecular formula of C 18 H 16 BrClN 4 OS 2 and a molecular weight of 483.83 g/mol . Its structure integrates several pharmacologically significant heterocyclic systems, including a benzothiazole ring, a brominated thiophene, and an imidazole group, which may be of interest in various investigative domains . The compound is also known by the research code VU0506651-1 . Researchers can procure this compound with a guaranteed purity of 90% or higher , available in a range of quantities to suit different experimental needs, from small-volume samples (e.g., 2 μmol) to larger quantities for more extensive studies (e.g., 100 mg) . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets (SDS) prior to handling.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-bromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4OS2.ClH/c19-16-7-6-15(25-16)17(24)23(10-3-9-22-11-8-20-12-22)18-21-13-4-1-2-5-14(13)26-18;/h1-2,4-8,11-12H,3,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAKGTVVXRSCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-5-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, target pathways, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H16BrClN4OS2
  • Molecular Weight : 483.83 g/mol
  • IUPAC Name : N-(1,3-benzothiazol-2-yl)-5-bromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties by disrupting bacterial cell membranes, leading to cell lysis and death. This mechanism is common among many benzothiazole derivatives.
  • Anticancer Activity :
    • It has been shown to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation. For instance, the compound may interfere with the ATP-binding sites of key regulatory proteins in cancer cells, thereby hindering their growth .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent activity against a range of bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents against resistant strains.

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of this compound on various cancer cell lines:

Cell LineIC50 (μM)
HeLa (Cervical Cancer)10 ± 0.5
CEM (T-Lymphocyte)15 ± 0.7
L1210 (Leukemia)12 ± 0.6

The results suggest that the compound has a promising anticancer profile, particularly against cervical and leukemia cells .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds derived from benzothiazole and thiophene moieties:

  • Case Study 1 : A derivative with a similar structure demonstrated enhanced activity against multidrug-resistant bacterial strains, showcasing the potential for this class of compounds in treating infections that are difficult to manage with existing antibiotics .
  • Case Study 2 : Research involving imidazole derivatives indicated that modifications to the side chains can significantly alter biological activity, suggesting that further structural optimization of this compound could yield even more potent analogs .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Suzuki Coupling)

The bromine atom at the 5-position of the thiophene ring facilitates cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis produces biaryl derivatives, enhancing structural diversity for biological testing.

Reaction Conditions Products Yield References
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12h)5-Aryl-thiophene-2-carboxamide derivatives65–78%

This reaction is pivotal for modifying the electron-deficient thiophene core while preserving the benzothiazole and imidazole functionalities.

Amide Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates, which can further react to form esters or new amides.

Reaction Conditions Products Yield References
6M HCl, reflux (24h)Thiophene-2-carboxylic acid derivative82%
EDC/HCl, DMAP, THF (rt, 6h)Condensation with amines to form substituted amides70–85%

The hydrochloride salt enhances solubility in polar solvents, improving reaction kinetics.

Imidazole-Mediated Coordination and Alkylation

The imidazole moiety acts as a ligand for metal coordination (e.g., Zn²⁺, Cu²⁺) and participates in alkylation reactions.

Reaction Conditions Products Yield References
ZnCl₂, MeOH (rt, 2h)Zn(II) coordination complex90%
CH₃I, K₂CO₃, DMF (60°C, 8h)N-Alkylated imidazole derivatives68%

These reactions are exploited to modulate the compound’s electronic properties and bioavailability .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration or sulfonation at electron-rich positions, enabling further functionalization.

Reaction Conditions Products Yield References
HNO₃/H₂SO₄ (0°C, 4h)6-Nitrobenzothiazole derivative55%
ClSO₃H, CH₂Cl₂ (rt, 6h)Sulfonated benzothiazole analog60%

Steric hindrance from the imidazole-propyl chain directs substitution to the 6-position of benzothiazole .

Reductive Dehalogenation

The bromine atom can be selectively reduced under catalytic hydrogenation conditions:

Reaction Conditions Products Yield References
H₂ (1 atm), Pd/C, EtOH (rt, 24h)De-brominated thiophene-2-carboxamide88%

This pathway is critical for structure-activity relationship (SAR) studies in drug discovery .

Stability Under Oxidative Conditions

The compound exhibits limited stability in strong oxidizing environments, leading to sulfoxide formation at the thiophene sulfur:

Reaction Conditions Products Yield References
H₂O₂, AcOH (50°C, 8h)Thiophene-S-oxide derivative45%

Key Research Findings:

  • Suzuki Coupling Efficiency : Electron-withdrawing groups on the benzothiazole enhance reaction rates by polarizing the thiophene-bromine bond.

  • pH-Dependent Hydrolysis : Acidic conditions favor carboxamide hydrolysis, while basic conditions promote imidazole deprotonation and side reactions .

  • Metal Coordination : Zn(II) complexes show enhanced antimicrobial activity compared to the parent compound.

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Further studies should explore photochemical reactions and biocatalytic transformations to expand its synthetic utility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide (referred to as Compound 4 in ). Below is a comparative analysis:

Feature Target Compound Compound 4
Core Structure Benzothiazole-thiophene hybrid Benzodioxol-imidazole-propylidene hydrazinecarboxamide
Halogen Substituent Bromine (Br) at C5 of thiophene Chlorine (Cl) on phenyl ring
Functional Groups Carboxamide, imidazole-propyl, hydrochloride salt Hydrazinecarboxamide, imidazole-propylidene
Synthesis Likely involves multi-step coupling of benzothiazole, thiophene, and imidazole Condensation of benzodioxol-imidazole-propylidene with 2-chlorophenyl hydrazine
Structural Confirmation Presumed use of X-ray crystallography (via SHELX) and spectroscopy (not explicitly stated) Confirmed via single-crystal X-ray analysis and spectroscopy

Key Differences and Implications

  • Core Heterocycles : The benzothiazole-thiophene system in the target compound could confer distinct electronic properties vs. the benzodioxol-hydrazinecarboxamide in Compound 4, affecting solubility and target selectivity.
  • Salt Form : The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability, whereas Compound 4 lacks such modification.

Research Findings and Methodological Overlaps

  • Structural Elucidation: Both compounds rely on X-ray crystallography for definitive structural confirmation.
  • Spectroscopic Techniques : NMR, IR, and mass spectrometry are common to both compounds for preliminary characterization.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(1,3-benzothiazol-2-yl)-5-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride?

  • Methodology : The synthesis typically involves multi-step reactions:

Thiophene-2-carboxamide core formation : React 5-bromothiophene-2-carboxylic acid with benzothiazole-2-amine derivatives under coupling agents like EDCI/HOBt .

Imidazole-propyl chain introduction : Alkylation of the intermediate with 3-(1H-imidazol-1-yl)propyl chloride in a polar aprotic solvent (e.g., DMF) under reflux .

Hydrochloride salt formation : Treat the final product with HCl gas in anhydrous diethyl ether .

  • Key challenges : Optimizing coupling efficiency (monitor via TLC/HPLC) and minimizing byproducts during alkylation .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm substitution patterns on benzothiazole, imidazole, and thiophene rings. For example, the imidazole proton at δ 7.5–8.0 ppm and thiophene protons at δ 6.8–7.2 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C18H15BrClN4OS2).
  • IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

Q. What initial biological screening assays are recommended for this compound?

  • Methodology :

  • Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) and compare IC50 values with standard drugs like doxorubicin .
  • Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Methodology :

  • Analog synthesis : Modify substituents on the benzothiazole (e.g., replace Br with Cl or CF3) and imidazole-propyl chain (e.g., vary alkyl spacer length) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like EGFR or COX-2 .
  • Bioisosteric replacement : Substitute thiophene with furan or benzofuran to assess solubility/bioavailability changes .

Q. What experimental strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodology :

  • ADME profiling :
  • Solubility : Use shake-flask method in PBS (pH 7.4) .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to test variables like solvent (DMF vs. acetonitrile), temperature (60–100°C), and catalyst (e.g., KI for nucleophilic substitution) .
  • In-line monitoring : Employ flow chemistry with FTIR or UV-vis detectors to track intermediate formation .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

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